(E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate
Description
(E)-Methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:
- A coumarin (2H-chromen-2-one) scaffold, known for its fluorescence and biological activities such as anticoagulant and anti-inflammatory effects .
- A thiazole ring, a heterocycle frequently employed in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities .
- A methyl benzoate ester, which may enhance lipophilicity and bioavailability.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O6S/c1-32-22(28)16-4-2-3-5-18(16)25-11-14(10-24)21-26-19(12-34-21)17-9-13-8-15(27(30)31)6-7-20(13)33-23(17)29/h2-9,11-12,25H,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBURJQIUSSNJK-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic synthesis:
Formation of the Chromenyl Intermediate: The synthesis begins with the preparation of the chromenyl intermediate, often through a condensation reaction involving salicylaldehyde and a suitable nitroalkene under basic conditions.
Thiazole Ring Formation: The chromenyl intermediate is then reacted with a thioamide to form the thiazole ring. This step usually requires a cyclization reaction facilitated by an acid catalyst.
Vinylation and Cyano Group Introduction:
Final Coupling: The final step is the coupling of the vinylated intermediate with methyl 2-aminobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromenyl moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ester groups, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the chromenyl and thiazole rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound is studied for its potential as a fluorescent probe due to the chromenyl moiety, which can exhibit strong fluorescence. It is also investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. The presence of the nitro group and the thiazole ring suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The thiazole and chromenyl moieties can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its combination of functional groups. Below, it is compared to three classes of analogs: coumarin derivatives , thiazole-containing molecules , and benzoate esters .
Coumarin-Based Analogs
Coumarins with nitro or thiazole substituents are well-documented. For example:
- 6-Nitrocoumarin derivatives are studied for their fluorescence and antimicrobial properties.
- Coumarin-thiazole hybrids (e.g., anti-HIV piroxicam analogs in ) share structural similarities. However, the target compound’s cyano-vinylamino linker may offer distinct binding modes compared to the sulfonamide bridges in piroxicam derivatives .
Thiazole-Containing Bioactive Molecules
Thiazoles are prevalent in drugs like rilpivirine (antiviral) and sulfathiazole (antibiotic). Key comparisons include:
- Piroxicam analogs (): Thiazole-containing compounds with EC50 values of 20–25 µM against HIV. The target compound’s nitro and cyano groups could modulate potency or selectivity, though direct antiviral data are unavailable .
- Thiazole-based pesticides (): Metsulfuron-methyl (a triazinyl-thiazole herbicide) shares a benzoate ester but lacks the coumarin-nitro system, highlighting divergent applications (agricultural vs.
Benzoate Ester Derivatives
Methyl benzoate esters are common in agrochemicals and prodrugs. Examples from include:
- Metsulfuron-methyl : A sulfonylurea herbicide with a triazine-thiazole core. Unlike the target compound, its mechanism involves acetolactate synthase inhibition, underscoring how heterocycle choice dictates biological targets .
- Triflusulfuron-methyl : Features a trifluoroethoxy group, which may enhance hydrophobicity compared to the target compound’s nitro-coumarin system .
Hypothetical Data Table Based on Structural Analogies
Biological Activity
The compound (E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic derivative that incorporates both thiazole and coumarin moieties, known for their diverse biological activities. This article aims to summarize the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 459.4 g/mol. The structure features a thiazole ring attached to a coumarin derivative, which is pivotal for its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of the coumarin-thiazole combination exhibit significant antimicrobial properties. For instance, a study reported that synthesized thiazole derivatives demonstrated moderate to good antibacterial activity against Staphylococcus aureus and other bacterial strains at concentrations as low as 62.5 μg/mL . The presence of the thiazole moiety enhances the interaction with bacterial targets, contributing to its efficacy.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3d | S. aureus | 62.5 |
| 3a | E. coli | 100 |
2. Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied. In vitro assays showed that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). For example, one derivative showed an IC50 value of less than 1.98 µg/mL against these cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of electron-withdrawing groups significantly enhance anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A549 | 1.61 |
| 10 | NIH/3T3 | 1.98 |
3. Antioxidant Activity
The antioxidant properties of this compound have also been evaluated, revealing its potential to scavenge free radicals effectively. This activity is crucial for preventing oxidative stress-related diseases. Compounds incorporating both thiazole and coumarin structures have shown superior antioxidant activity compared to standard antioxidants like curcumin .
Case Studies
A notable study synthesized various thiazole derivatives and assessed their biological activities through a series of assays:
- Antimicrobial Testing : Several compounds were tested against common pathogens, showing varying degrees of effectiveness.
- Cytotoxicity Assays : These compounds were evaluated for their ability to inhibit cancer cell proliferation, with some demonstrating significant cytotoxicity at low concentrations.
This research highlights the importance of structural modifications in enhancing biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
